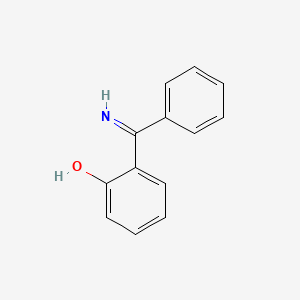

2-(Iminophenylmethyl)phenol

Description

2-(Iminophenylmethyl)phenol (C₁₃H₁₁NO) is a phenolic compound featuring an imine group (–C=N–) attached to the phenyl ring at the ortho position relative to the hydroxyl group. The imine group enables chelation with transition metals, while the phenolic –OH group participates in hydrogen bonding, influencing molecular packing and reactivity .

Properties

CAS No. |

54758-71-3 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-(benzenecarboximidoyl)phenol |

InChI |

InChI=1S/C13H11NO/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,14-15H |

InChI Key |

DOUQQEKNGVJESK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(alpha-Iminobenzyl)phenol typically involves the condensation reaction between benzaldehyde and 2-aminophenol. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows: [ \text{Benzaldehyde} + \text{2-Aminophenol} \rightarrow \text{2-(alpha-Iminobenzyl)phenol} ]

Industrial Production Methods: While specific industrial production methods for 2-(alpha-Iminobenzyl)phenol are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: 2-(alpha-Iminobenzyl)phenol can undergo oxidation reactions to form quinones.

Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nitration with nitric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.

Major Products:

Oxidation: Quinones.

Reduction: Corresponding amines.

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-(alpha-Iminobenzyl)phenol has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(alpha-Iminobenzyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, while the imine group can act as a nucleophile or electrophile in different reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Imine Functionality

(a) (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol

- Structure: Contains an extended ethylamino-hydroxyethyl side chain attached to the imine group.

- Key Differences: Substituent Complexity: The hydroxyethylaminoethyl chain introduces additional hydrogen-bonding sites (N–H and O–H) and conformational flexibility. Crystal Packing: Forms intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O/C–H⋯O interactions, creating 2D hydrogen-bonded layers parallel to the ab plane . Application: Acts as a tridentate or tetradentate ligand for transition metals (e.g., V, Cu, Cd), highlighting its utility in forming metal-organic frameworks .

| Property | 2-(Iminophenylmethyl)phenol | (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol |

|---|---|---|

| Molecular Formula | C₁₃H₁₁NO | C₁₁H₁₆N₂O₂ |

| Molecular Weight (g/mol) | 197.23 | 208.26 |

| Hydrogen Bonding | O–H⋯N (intramolecular) | O–H⋯N (intramolecular), N–H⋯O (intermolecular) |

| Coordination Sites | Bidentate (O, N) | Tridentate/tetradentate (O, N, additional N/O) |

| Melting Point | Not reported | 358 K |

(b) 2-[[2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol

- Structure : Contains disulfide (–S–S–) linkages and additional aromatic rings.

- Reactivity: Susceptible to redox reactions at the disulfide bond, unlike 2-(Iminophenylmethyl)phenol .

Aminophenol Derivatives

(a) 2-(Aminomethyl)phenol

- Structure : Substituted with –CH₂NH₂ instead of –CH=N–.

- Key Differences :

- Safety Profile : Labeled as harmful if swallowed and irritating to eyes/skin, whereas imine derivatives may exhibit different toxicity due to reduced nucleophilicity .

| Property | 2-(Iminophenylmethyl)phenol | 2-(Aminomethyl)phenol |

|---|---|---|

| Functional Group | –C=N– | –CH₂NH₂ |

| Basicity (pKₐ) | Lower (imine) | Higher (amine) |

| Hazard Profile | Not reported | Harmful, irritant |

(b) o-Aminophenol (2-Aminophenol)

- Structure : –NH₂ group at the ortho position.

- Key Differences: Electronic Effects: The –NH₂ group is a stronger electron donor than –C=N–, increasing the phenol’s acidity (lower pKₐ). Applications: Used in dye synthesis and as a corrosion inhibitor, contrasting with the imine’s role in coordination chemistry .

Phenol Esters and Cresol Derivatives

(a) o-Cresol (2-Methylphenol)

- Structure : –CH₃ substituent at the ortho position.

- Key Differences: Steric Effects: The methyl group provides steric hindrance but lacks the imine’s chelating ability. Solubility: Less polar than 2-(Iminophenylmethyl)phenol due to the absence of the –C=N– group .

(b) 4-Acetoxy-3-methoxybenzaldehyde (Acetovanillin)

- Structure: Esterified phenol with methoxy and acetyl groups.

- Key Differences :

- Reactivity : Susceptible to hydrolysis (ester group) versus imine’s susceptibility to hydrolysis or reduction.

- Applications : Used in flavoring agents, unlike the imine’s specialized roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.